molecular formula C15H19FN2O B2579972 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415454-35-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide

Cat. No. B2579972
CAS RN: 2415454-35-0
M. Wt: 262.328
InChI Key: XUWTYGIUUYQSHJ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'CFM-2' and is a pyridine derivative.

Mechanism of Action

CFM-2 acts as a selective antagonist of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, the natural ligand of the receptor. This results in the inhibition of the receptor's function, leading to a decrease in the activity of the associated physiological processes.
Biochemical and Physiological Effects:
CFM-2 has been shown to have significant effects on various physiological processes. Studies have demonstrated that CFM-2 can modulate cognitive function, pain perception, and addiction. It has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFM-2 is its high selectivity towards nAChRs. This allows for specific targeting of these receptors, leading to a more precise understanding of their function. Additionally, CFM-2 is stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also limitations associated with the use of CFM-2. It has a relatively short half-life, which limits its use in long-term studies. Additionally, it has been shown to have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

There are several potential future directions for the use of CFM-2 in scientific research. One area of interest is the study of the role of nAChRs in addiction and substance abuse. CFM-2 has been shown to have potential therapeutic applications in this area, and further research could lead to the development of new treatments for addiction.
Another potential direction is the study of the role of nAChRs in neurological disorders such as Alzheimer's disease and Parkinson's disease. CFM-2 has shown promise in preclinical studies in these areas, and further research could lead to the development of new treatments for these conditions.
In conclusion, CFM-2 is a chemical compound that has significant potential applications in scientific research. Its high selectivity towards nAChRs makes it a valuable tool for studying the function of these receptors, and its potential therapeutic applications in various physiological processes make it an area of active research. Further studies are needed to fully understand the potential of CFM-2 in these areas.

Synthesis Methods

The synthesis of CFM-2 involves the reaction of 3-fluoro-5-methylpyridine-2-carboxylic acid with cyclohexene and ethylenediamine. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.

Scientific Research Applications

CFM-2 has been extensively studied for its potential applications in scientific research. It is primarily used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including cognitive function, pain perception, and addiction.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-11-9-13(16)14(18-10-11)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWTYGIUUYQSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NCCC2=CCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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